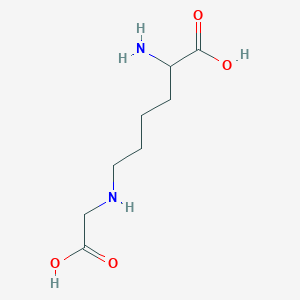
Ns/-Carboxymethyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nε-(1-Carboxymethyl)-L-lysine-d3 is a deuterated form of Nε-(1-Carboxymethyl)-L-lysine, an advanced glycation end product (AGE). This compound is formed through the non-enzymatic glycation of lysine residues in proteins, a process that occurs under conditions of oxidative stress. Nε-(1-Carboxymethyl)-L-lysine is a significant biomarker for oxidative stress and is associated with various pathological conditions, including diabetes, cancer, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nε-(1-Carboxymethyl)-L-lysine-d3 typically involves the glycation of L-lysine with deuterated glyoxal or deuterated methylglyoxal under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the Schiff base, which subsequently undergoes Amadori rearrangement to form the final product. The reaction conditions include:
Temperature: 37°C
pH: 6.0-7.0
Reaction Time: 24-48 hours
Industrial Production Methods
Industrial production of Nε-(1-Carboxymethyl)-L-lysine-d3 involves large-scale glycation reactions using deuterated precursors. The process is optimized for high yield and purity, often employing chromatographic techniques for purification. The key steps include:
Preparation of Deuterated Precursors: Synthesis of deuterated glyoxal or methylglyoxal.
Glycation Reaction: Reaction of L-lysine with deuterated precursors under controlled conditions.
Purification: Use of high-performance liquid chromatography (HPLC) to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
Nε-(1-Carboxymethyl)-L-lysine-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more advanced glycation end products.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic solution.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of more complex AGEs.
Reduction: Conversion to Nε-(1-Hydroxymethyl)-L-lysine-d3.
Substitution: Formation of Nε-(1-Carboxymethyl)-L-lysine derivatives with various substituents.
Scientific Research Applications
Nε-(1-Carboxymethyl)-L-lysine-d3 has numerous applications in scientific research, including:
Chemistry: Used as a standard in mass spectrometry for the quantification of AGEs.
Biology: Studied for its role in protein modification and its impact on cellular functions.
Medicine: Investigated for its involvement in the pathogenesis of diseases such as diabetes, cancer, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays for oxidative stress markers.
Mechanism of Action
Nε-(1-Carboxymethyl)-L-lysine-d3 exerts its effects primarily through the activation of the receptor for advanced glycation end products (RAGE). Binding to RAGE triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This leads to the expression of pro-inflammatory cytokines and other mediators that contribute to the pathological effects associated with AGEs .
Comparison with Similar Compounds
Similar Compounds
Nε-(1-Carboxymethyl)-L-lysine: The non-deuterated form, commonly studied for its role in oxidative stress and disease.
Nε-(1-Carboxyethyl)-L-lysine: Another AGE formed through the glycation of lysine with methylglyoxal.
Nε-(1-Hydroxymethyl)-L-lysine: A reduced form of Nε-(1-Carboxymethyl)-L-lysine.
Uniqueness
Nε-(1-Carboxymethyl)-L-lysine-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium labeling allows for precise quantification and differentiation from non-deuterated analogs in complex biological samples .
Properties
IUPAC Name |
2-amino-6-(carboxymethylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














